Structural Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy N9-Substitution Pattern
The target compound bears a 2,4-dimethoxyphenyl group at the N9 position, whereas the closest regioisomer (CAS 904268-83-3) bears a 3,4-dimethoxyphenyl group. This positional difference alters the electron density distribution on the phenyl ring and the spatial orientation of the methoxy groups relative to the purine core . The 2,4-substitution pattern places one methoxy group ortho to the purine attachment point, creating a distinct steric environment compared to the 3,4-isomer where both methoxy groups are meta/para. In the absence of published co-crystal structures or direct comparative activity data, this structural distinction remains the most robust, verifiable differentiator in SAR library screening contexts [1].
| Evidence Dimension | N9-Aryl substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 2,4-dimethoxyphenyl at N9 (CAS 898447-02-4; InChIKey: YVNCNEYIYXBGJH-UHFFFAOYSA-N) |
| Comparator Or Baseline | 3,4-dimethoxyphenyl at N9 (CAS 904268-83-3; InChIKey: XADHAKYSMISALP-UHFFFAOYSA-N); 4-ethoxyphenyl at N9 (CAS 898446-64-5; MW 375.4, C20H17N5O3); 2-methoxyphenyl at N9 (CAS 869069-19-2; MW 375.38) |
| Quantified Difference | Positional methoxy group difference (ortho + para vs. meta + para); MW difference of +16 Da relative to mono-methoxy/ethoxy analogs |
| Conditions | Structural comparison based on chemical identity; no co-crystal or parallel bioassay data available for the target compound [1] |
Why This Matters
In SAR library screening, the 2,4- vs. 3,4-dimethoxy regioisomerism can yield divergent target binding due to altered hydrogen bond acceptor geometries and steric contour, making the target compound a non-interchangeable probe for exploring ortho-methoxy effects on purine scaffold recognition.
- [1] ZINC Database. ZINC624452. No known activity; not reported in any publications per ChEMBL. Available at: https://zinc.docking.org/substances/ZINC000000624452/ View Source
